Sezolamide - 123308-22-5

Sezolamide

Catalog Number: EVT-1180236
CAS Number: 123308-22-5
Molecular Formula: C11H18N2O4S3
Molecular Weight: 338.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sezolamide, commonly known as acetazolamide, is a carbonic anhydrase inhibitor primarily utilized in the treatment of various medical conditions such as glaucoma, edema due to heart failure, and certain types of epilepsy. It works by inhibiting the enzyme carbonic anhydrase, which plays a crucial role in maintaining acid-base balance and fluid regulation in the body. The compound is classified as a small molecule and has been approved for medical use in several countries, reflecting its significance in clinical practice.

Synthesis Analysis

The synthesis of acetazolamide involves several complex chemical reactions. The primary method begins with the reaction of hydrazine hydrate and ammonium thiocyanate, which yields 5-amino-2-mercapto-1,3,4-thiadiazole as an intermediate. This intermediate is then acetylated using acetic anhydride. Following this step, oxidation occurs in the presence of oxygen, and the product is further reacted with ammonia to introduce a sulfonamide group. This sequence ultimately produces acetazolamide as the final product .

Technical Details

  • Starting Materials: Hydrazine hydrate, ammonium thiocyanate, acetic anhydride, ammonia.
  • Intermediate Formation: 5-amino-2-mercapto-1,3,4-thiadiazole.
  • Reactions: Acetylation, oxidation, sulfonamide introduction.
Molecular Structure Analysis

Acetazolamide has a molecular formula of C4H6N4O3S2C_4H_6N_4O_3S_2. Its structure features a thiadiazole ring that is crucial for its biological activity. The compound's IUPAC name is N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide.

Structural Data

  • Molecular Weight: Average 222.25 g/mol.
  • CAS Number: 59-66-5.
  • InChI Key: BZKPWHYZMXOIDC-UHFFFAOYSA-N.

The structural representation indicates the presence of functional groups such as sulfonamide and acetamide that are essential for its pharmacological effects .

Chemical Reactions Analysis

Acetazolamide undergoes several chemical reactions that are pivotal for its synthesis and functional activity. The primary reactions include:

  1. Formation of Thiadiazole: The initial reaction between hydrazine and ammonium thiocyanate forms the thiadiazole structure.
  2. Acetylation Reaction: Utilizing acetic anhydride to modify the intermediate compound.
  3. Oxidation Reaction: Involves oxygen to facilitate further modifications leading to the final product.

These reactions highlight acetazolamide's complex synthesis pathway and contribute to its efficacy as a carbonic anhydrase inhibitor .

Mechanism of Action

Acetazolamide exerts its therapeutic effects by inhibiting carbonic anhydrase enzymes (specifically isoforms I, II, IV). This inhibition leads to a reduction in bicarbonate reabsorption in renal tubules and decreased production of aqueous humor in the eye, which helps lower intraocular pressure in glaucoma patients.

Process Details

  • Carbonic Anhydrase Inhibition: The binding of acetazolamide to the active site of carbonic anhydrase prevents the conversion of carbon dioxide and water into bicarbonate and protons.
  • Physiological Effects: Results in diuresis (increased urine output), reduced intraocular pressure, and alteration of acid-base balance.

This mechanism is critical for treating conditions like glaucoma and altitude sickness .

Physical and Chemical Properties Analysis

Acetazolamide exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • State: Solid at room temperature.
  • Melting Point: Approximately 260.5 °C.
  • Water Solubility: 980 mg/L at 30 °C.
  • LogP (Partition Coefficient): -0.26 indicates low lipophilicity.

Relevant Data

  • pKa Value: 7.2 suggests it is weakly acidic.
  • Hydrogen Bonding Capacity: Two hydrogen donors and five acceptors indicate potential for interactions with biological macromolecules.

These properties are significant for understanding how acetazolamide behaves pharmacologically and its bioavailability .

Applications

Acetazolamide has several scientific uses beyond its primary applications in medicine:

  1. Treatment of Glaucoma: Reduces intraocular pressure by decreasing aqueous humor production.
  2. Management of Edema: Used for fluid retention associated with heart failure or medications.
  3. Antiepileptic Drug: Effective in certain types of seizures.
  4. Altitude Sickness Prevention: Helps mitigate symptoms associated with rapid ascent to high altitudes.

Additionally, research continues into novel applications such as enzyme inhibition studies involving derivatives of acetazolamide .

Introduction to Sezolamide

Historical Discovery and Development of Carbonic Anhydrase Inhibitors

The development of carbonic anhydrase inhibitors (CAIs) for ophthalmic use represents a significant advancement in glaucoma therapeutics. Systemic CAIs like acetazolamide were first introduced in the 1950s, demonstrating intraocular pressure (IOP)-lowering effects by reducing aqueous humor production. However, their utility was limited by frequent systemic side effects, including metabolic acidosis, paresthesia, and gastrointestinal disturbances. This limitation drove research into topically effective CAIs during the 1980s–1990s. Sezolamide (initially designated MK-417) emerged from this investigative wave alongside structural analogs MK-927 and MK-507 (later named dorzolamide). Key preclinical studies established Sezolamide's topical efficacy in lowering IOP in glaucomatous monkey models and human patients, confirming its potential as a viable alternative to systemic CAIs [1] [5] [7]. The transition from systemic to topical CAIs marked a paradigm shift in glaucoma management, prioritizing targeted ocular action over systemic exposure.

Table 1: Evolution of Key Carbonic Anhydrase Inhibitors | Era | Compound | Administration | Primary Advancement | |---------|--------------|-------------------|--------------------------| | 1950s | Acetazolamide | Oral/Intravenous | First CAI for glaucoma; validated CA inhibition as IOP-lowering mechanism | | 1980s | Methazolamide | Oral | Improved pharmacokinetics over acetazolamide | | Late 1980s | MK-417 (Sezolamide) | Topical | Demonstrated topical efficacy in primates/humans | | 1990s | MK-507 (Dorzolamide) | Topical | FDA-approved topical CAI |

Sezolamide: Structural Classification and Nomenclature

Sezolamide belongs to the heterocyclic sulfamide class of carbonic anhydrase inhibitors. Its chemical designation is N-(3,4-dihydro-2H-1,2,4-benzothiadiazin-6-ylsulfonyl)-1-piperazineacetamide, incorporating a primary sulfamide group (-SO₂NH₂) essential for zinc ion coordination within the carbonic anhydrase (CA) active site. This structure differentiates Sezolamide from earlier sulfonamide-based CAIs like acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide). The molecule features a piperazine acetamide tail, contributing to its physicochemical properties, including water solubility and corneal penetration [1] [2] [5]. Sezolamide’s molecular weight (~356 g/mol) and moderate lipophilicity (cLogP ~1.12) were optimized for topical efficacy, balancing corneal permeability and aqueous solubility – a critical advancement over poorly penetrating early-generation topical CAIs [1] [7]. Its development name MK-417 reflects its origin from Merck research, with Sezolamide becoming its recognized non-proprietary name in clinical literature.

Table 2: Structural Comparison of Representative CAIs | Compound | Chemical Class | Core Zinc-Binding Group | Key Peripheral Structure | |--------------|-------------------|----------------------------|------------------------------| | Acetazolamide | Heterocyclic sulfonamide | Sulfonamide (-SO₂NH₂) | Acetamido-thiadiazole | | Methazolamide | Heterocyclic sulfonamide | Sulfonamide (-SO₂NH₂) | N-methylated acetamido-thiadiazole | | Sezolamide | Heterocyclic sulfamide | Sulfamide (-SO₂NH₂) | Piperazineacetamide-benzothiadiazine | | Dorzolamide | Heterocyclic sulfonamide | Sulfonamide (-SO₂NH₂) | Ethylaminothiophene |

Pharmacological Rationale for Topical Carbonic Anhydrase Inhibition

Carbonic anhydrase isoforms II and IV (CA-II, CA-IV) are abundantly expressed in the ciliary processes of the eye. They catalyze the reversible hydration of carbon dioxide: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻. Bicarbonate (HCO₃⁻) generated is critical for sodium ion transport across the ciliary epithelium, driving osmotic water movement and aqueous humor secretion. Pharmacological inhibition of ciliary CA isoforms reduces bicarbonate availability, thereby suppressing aqueous humor production and lowering IOP [1] [5] [7].

Topical CAIs like Sezolamide were designed to achieve local enzyme inhibition within the ciliary body while minimizing systemic exposure. Sezolamide penetrates the cornea following topical instillation, reaching therapeutic concentrations in the aqueous humor and ciliary epithelium. Its sulfamide group binds directly to the zinc ion within the CA active site with high affinity (Ki values in the nanomolar range for CA-II and CA-IV), effectively inhibiting catalytic activity. Studies confirmed Sezolamide's IOP-lowering efficacy as monotherapy and its additive effect when combined with beta-blockers like timolol. A pivotal clinical trial demonstrated a significant additional IOP reduction of 8.0–15.5% when Sezolamide 1.8% was added to timolol therapy in patients with primary open-angle glaucoma or ocular hypertension [1] [3]. This additive effect, observed within hours of administration and sustained over 12-hour diurnal curves, underscores the pharmacodynamic synergy achievable by targeting aqueous production through complementary mechanisms (reduced aqueous inflow via CA inhibition and beta-adrenergic blockade) [3] [5] [7]. Furthermore, research suggests CAIs like Sezolamide may influence ocular hemodynamics. By increasing local tissue CO₂ concentrations, they induce vasodilation, potentially enhancing retinal and optic nerve head blood flow – a factor theorized to offer neuroprotective benefits beyond IOP reduction in glaucoma management [5] [7].

Table 3: Key Pharmacological Effects of Topical CAIs like Sezolamide | Target | Mechanism | Physiological Outcome | |------------|---------------|---------------------------| | Ciliary Process Carbonic Anhydrase II/IV | Inhibition of CO₂ hydration → Reduced HCO₃⁻ generation | Decreased sodium ion transport and osmotic water flow → Reduced aqueous humor production | | Ocular Vasculature | Local CO₂ accumulation → Vasodilation | Potential increase in retinal/choroidal blood flow | | Intraocular Pressure | Reduced aqueous humor volume | Lowered intraocular pressure |

Sezolamide exemplifies the successful translation of molecular targeting (ciliary CA) into clinically effective topical therapy. Its development bridged the efficacy gap between systemic CAIs and the need for locally acting, well-tolerated agents, paving the way for subsequent FDA-approved topical CAIs and their fixed-dose combinations that remain integral to modern glaucoma pharmacotherapy [1] [3] [5].

Properties

CAS Number

123308-22-5

Product Name

Sezolamide

IUPAC Name

(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide

Molecular Formula

C11H18N2O4S3

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1

InChI Key

JFLUCCKXAYBETQ-VIFPVBQESA-N

SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Synonyms

(+-)-isomer of sezolamide
(R)-isomer of sezolamide
(S)-isomer of sezolamide
5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide
MK 0927
MK 417
MK 927
MK-0927
MK-417
MK-927
sezolamide
sezolamide hydrochloride
sezolamide monohydrochloride
sezolamide monohydrochloride(+)-(S)-isome

Canonical SMILES

CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Isomeric SMILES

CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.